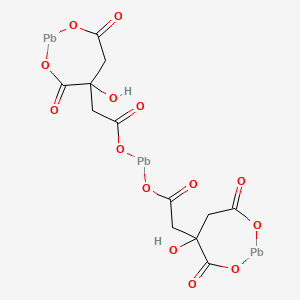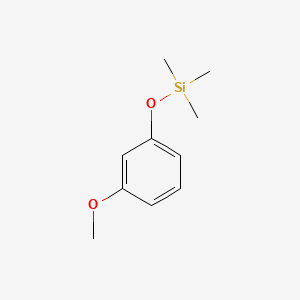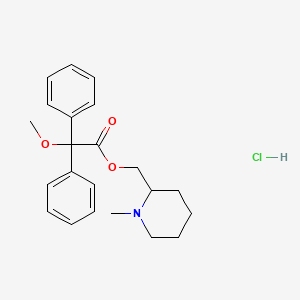![molecular formula C17H15ClN2O3S B13824914 3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid CAS No. 434304-15-1](/img/structure/B13824914.png)
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzoyl group and a carbamothioylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-methylbenzoic acid: This can be synthesized by chlorination of 4-methylbenzoic acid under controlled conditions.
Formation of the Benzoyl Chloride Intermediate: The 3-chloro-4-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Coupling with 2-Methylbenzoic Acid: The benzoyl chloride intermediate is reacted with 2-methylbenzoic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro-substituted benzoyl group and the carbamothioylamino linkage play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3-Chloro-4-methylbenzoyl)amino]carbonothioylamino-4-methoxybenzoic acid
- 4-Chloro-3-[(3-methylbenzoyl)amino]carbonothioylamino]benzoic acid
Uniqueness
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both chloro and carbamothioylamino groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propriétés
Numéro CAS |
434304-15-1 |
|---|---|
Formule moléculaire |
C17H15ClN2O3S |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
3-[(3-chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-6-7-11(8-13(9)18)15(21)20-17(24)19-14-5-3-4-12(10(14)2)16(22)23/h3-8H,1-2H3,(H,22,23)(H2,19,20,21,24) |
Clé InChI |
XQAIXENFZMXALX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)


![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)
![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)


![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
